5-(Pyridazin-4-yl)pyridin-2(1H)-one
Description
5-(Pyridazin-4-yl)pyridin-2(1H)-one is a bicyclic heteroaromatic compound featuring a pyridin-2(1H)-one core substituted at the 5-position with a pyridazine ring. The pyridin-2(1H)-one scaffold is notable for its tautomeric equilibrium between the keto and enol forms, which influences its electronic properties and biological interactions . This compound is of interest in drug discovery due to its structural similarity to purine bases and its ability to modulate enzyme targets such as kinases and phosphodiesterases .
Propriétés
Numéro CAS |
90024-19-4 |
|---|---|
Formule moléculaire |
C9H7N3O |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
5-pyridazin-4-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H7N3O/c13-9-2-1-7(5-10-9)8-3-4-11-12-6-8/h1-6H,(H,10,13) |
Clé InChI |
ILQABLBGEHLDQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC=C1C2=CN=NC=C2 |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridazin-4-yl)pyridin-2(1H)-one typically involves the reaction of pyridazine derivatives with suitable pyridinone precursors. One common method includes the use of lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran (THF) as a base to facilitate the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures, followed by purification through chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for 5-(Pyridazin-4-yl)pyridin-2(1H)-one are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Pyridazin-4-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridazine or pyridinone rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives of the compound can be used in the presence of nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully or partially reduced forms of the compound.
Applications De Recherche Scientifique
5-(Pyridazin-4-yl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 5-(Pyridazin-4-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Structural Analogues with Pyridin-2(1H)-one Core
Table 1: Physicochemical Properties of Pyridin-2(1H)-one Derivatives
| Compound Name | Substituent | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|---|
| 5-(Pyridazin-4-yl)pyridin-2(1H)-one | Pyridazin-4-yl | N/A* | N/A | 187.16 | Bicyclic, dual nitrogen-rich rings |
| 5-(2-Pyridyl)pyridin-2(1H)-one | Pyridin-2-yl | N/A | N/A | 174.18 | Single pyridine substituent |
| 5-(5-Fluoro-2-hydroxybenzoyl)pyridin-2(1H)-one (5j) | 5-Fluoro-2-hydroxybenzoyl | 105–106 | 84 | 317.31 | Electron-withdrawing fluoro group |
| 5-((Trimethylsilyl)ethynyl)pyridin-2(1H)-one | Trimethylsilyl ethynyl | N/A | N/A | 191.30 | Lipophilic silyl group |
| 5-beta-D-Ribofuranosyl-2(1H)-pyridinone | Ribofuranosyl | N/A | N/A | 227.22 | Sugar-modified derivative |
Key Observations :
- Solubility : Derivatives like 5j (with a polar hydroxybenzoyl group) exhibit higher polarity, likely improving aqueous solubility compared to 5-(Pyridazin-4-yl)pyridin-2(1H)-one, which may require formulation optimization for bioavailability .
- Synthetic Accessibility : Yields for substituted pyridin-2(1H)-ones (e.g., 68–87% in ) suggest that introducing bulky or electron-withdrawing groups (e.g., pyridazine) may require specialized coupling reagents or catalysts .
Functional Analogues in Medicinal Chemistry
Table 2: Bioactive Pyridin-2(1H)-one Derivatives
Comparative Analysis :
- Target Selectivity : The pyridazine ring in 5-(Pyridazin-4-yl)pyridin-2(1H)-one may mimic adenine in ATP-binding pockets, similar to kinase inhibitors like imatinib, but with distinct geometry due to its bicyclic structure .
- Pharmacokinetics : Bulkier substituents (e.g., 1-phenylethyl in 5f, ) reduce metabolic clearance but may limit blood-brain barrier penetration compared to smaller groups like pyridazine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
